The synthesis of 3-Bromo-4-chloro-1H-pyrazole can be achieved through several methods, primarily involving the bromination and chlorination of pyrazole derivatives. A notable synthetic route involves the reaction of 3-amino-5-bromopyrazole with 2,3-dichloropyridine, followed by cyclization and oxidation steps to yield the desired compound .
The molecular structure of 3-Bromo-4-chloro-1H-pyrazole features a pyrazole ring where:
This arrangement affects the electronic properties and reactivity of the compound, making it suitable for various chemical transformations. The presence of halogens introduces significant polarity and can influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems and materials chemistry .
3-Bromo-4-chloro-1H-pyrazole participates in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for 3-Bromo-4-chloro-1H-pyrazole primarily involves its role as an inhibitor in biochemical pathways:
By inhibiting key metabolic processes, this compound can affect energy balance within cells, potentially leading to altered cellular functions such as apoptosis or changes in calcium signaling pathways .
The compound's behavior in solution has been studied extensively, focusing on its interactions with other molecules through hydrogen bonding and halogen bonding phenomena .
3-Bromo-4-chloro-1H-pyrazole finds applications across various scientific fields:
Through these applications, 3-Bromo-4-chloro-1H-pyrazole plays a crucial role in advancing research across disciplines, particularly in developing new therapeutic agents and materials .
The simultaneous presence of bromine and chlorine atoms at the 3- and 4-positions of the pyrazole ring induces complex electronic effects. Bromine, a heavy halogen with moderate electronegativity (2.96), exerts a stronger inductive (-I) effect compared to chlorine (3.16), while both contribute significant resonance (+R) effects. This duality polarizes the ring, depleting electron density at C4 (bound to Cl) and C3 (bound to Br), while enhancing nucleophilicity at C5. Density Functional Theory (DFT) studies on analogous 4-halogenated pyrazoles reveal that halogen size directly influences bond angles and planarity: bulkier halogens increase C-X bond lengths (C–Br: ~1.90 Å; C–Cl: ~1.73 Å) and introduce subtle ring distortions [2].
Steric congestion between the 3-bromo and 4-chloro substituents elevates rotational barriers and restricts access to the C5 position. This hindrance profoundly impacts supramolecular behavior. Crystallographic analyses of halogenated pyrazoles demonstrate that smaller halogens (F, Cl) favor catemeric chains via N–H···N hydrogen bonds, while larger analogs (Br, I) prefer trimeric motifs due to steric repulsion. However, 3-bromo-4-chloro-1H-pyrazole’s solid-state structure remains unresolved, though its mono-halogenated counterparts provide clues:
Table 1: Structural and Physical Properties of 3-Bromo-4-chloro-1H-pyrazole and Key Derivatives
Property | 3-Bromo-4-chloro-1H-pyrazole | 3-Bromo-4-chloro-1H-pyrazole-5-carboxylic acid | 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine |
---|---|---|---|
CAS No. | 27258-12-4 | 1934259-26-3 | 1246349-99-4 |
Molecular Formula | C₃H₂BrClN₂ | C₄H₂BrClN₂O₂ | C₆H₃BrClN₃ |
Molecular Weight (g/mol) | 181.42 | 225.43 | 232.47 |
Melting/Boiling Point | Not reported | 443.7±45.0 °C (Predicted) | 413.7±40.0 °C (Predicted) |
Density (g/cm³) | Not reported | 2.217±0.06 (Predicted) | 1.996±0.06 (Predicted) |
pKa | Not reported | 2.26±0.25 (Predicted) | 8.28±0.40 (Predicted) |
Storage Conditions | 2-8°C, inert atmosphere, dark | Not specified | Under N₂/Ar at 2-8°C |
Table 2: Hydrogen-Bonding Motifs in 4-Halogenated Pyrazoles
Halogen (X) | Bond Length (C-X) (Å) | H-Bond Motif | N(H)···N Distance (Å) | Space Group |
---|---|---|---|---|
F | ~1.35 | Catemer | 2.889 (avg) | P2₁/c |
Cl | ~1.73 | Trimer | 2.87 (3) | P2₁/n |
Br | ~1.90 | Trimer | 2.87 (3) | P2₁/n |
I | ~2.10 | Catemer | 2.87 (3) | Cmme/P2₁ab |
Data derived from crystallographic studies of 4-X-1H-pyrazoles [2]
The Br/Cl combination likely disrupts these trends, potentially stabilizing dimeric or asymmetric polymeric networks due to competing electronic and steric forces. Computational models (ωB97XD/cc-pVTZ) indicate a dipole moment of ~3.5 D for 3-bromo-4-chloro-1H-pyrazole, higher than monosubstituted analogs, reinforcing its polarity and solubility in dipolar aprotic solvents [2].
Halogen positioning dictates site-selective reactions in pyrazole chemistry. The 3-bromo-4-chloro-1H-pyrazole scaffold exhibits distinct reactivity at each position:
This regiochemical hierarchy enables sequential functionalization. For example, C3-Br can be selectively coupled while preserving C4-Cl for downstream derivatization. The C5 position, highly electron-deficient, undergoes directed ortho-metalation (DoM) with organolithium bases, enabling carboxylation to 3-bromo-4-chloro-1H-pyrazole-5-carboxylic acid (CAS 1934259-26-3), a versatile intermediate for amide coupling or decarboxylation [4]. N1-alkylation, as in 3-bromo-4-chloro-1-ethyl-1H-pyrazole (PubChem CID 146680289) or 1-isobutyl analogs (PubChem CID 146680288), blocks tautomerization and alters metal-coordination modes [3] [5].
Table 3: Regioselective Reactions of 3-Bromo-4-chloro-1H-pyrazole
Reaction Target Site | Reagent/Conditions | Product Example | Application |
---|---|---|---|
C3-Bromine | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 3-Aryl-4-chloro-1H-pyrazole | Biaryl scaffolds for drug discovery |
C4-Chlorine | CuI, amino acid ligand, NH₃ (100°C+) | 3-Bromo-4-amino-1H-pyrazole | Kinase inhibitor intermediates |
C5-Hydrogen | LDA, then CO₂; or Br₂, Fe catalyst | 3-Bromo-4-chloro-1H-pyrazole-5-carboxylic acid | Peptidomimetics, metal-organic frameworks |
N1-Hydrogen | K₂CO₃, alkyl halide, DMF | 3-Bromo-4-chloro-1-ethyl-1H-pyrazole | Agrochemical active ingredients |
Fused heterocycles like 3-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1246349-99-4) exemplify annulation strategies leveraging C5 activation. Here, the electron-deficient C5 couples with pyridine precursors under Pd catalysis, yielding bicyclic cores common in kinase inhibitors [7].
The synthesis of halogenated pyrazoles has evolved from classical cyclocondensation to modern catalytic methods. Ludwig Knorr’s 1883 condensation of hydrazines with 1,3-dicarbonyls established the foundation, though regioselectivity remained unpredictable for unsymmetrical diketones [6]. Early 20th-century efforts focused on monosubstituted halopyrazoles, but the complexity of ortho-dihalogen systems like 3-bromo-4-chloro-1H-pyrazole demanded innovative approaches:
The discovery of pyrazole’s hydrogen-bonding versatility (dimers, trimers, catemers) in the 1990s–2020s revealed how halogen substituents direct supramolecular assembly. While 4-Cl/Br-pyrazoles form trimers, 4-F/I analogs adopt catemers—a pattern disrupted in 3,4-dihalogenated systems due to steric clashes [2]. This understanding propelled their use in crystal engineering and metal-organic frameworks (MOFs).
Biologically, halogenated pyrazoles gained prominence with Celecoxib (1998), a 4-sulfonamido phenyl-1,5-diarylpyrazole COX-2 inhibitor. The 3-trifluoromethyl group underscored halogens’ role in enhancing metabolic stability and target binding. Though 3-bromo-4-chloro-1H-pyrazole itself lacks drug status, its derivatives are patented in kinase inhibitor claims (e.g., JAK, PI3K), leveraging the halogens as synthetic handles or pharmacophoric elements [6] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9